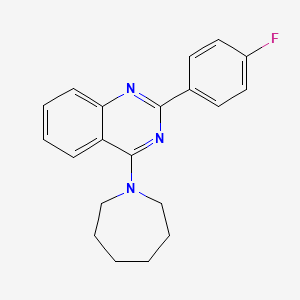

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline

Description

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a 4-fluorophenyl group at position 2 and an azepane ring (7-membered cyclic amine) at position 4. The azepane moiety introduces conformational flexibility, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

4-(azepan-1-yl)-2-(4-fluorophenyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3/c21-16-11-9-15(10-12-16)19-22-18-8-4-3-7-17(18)20(23-19)24-13-5-1-2-6-14-24/h3-4,7-12H,1-2,5-6,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAGZEUPUMFYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the quinazoline core.

Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with the quinazoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the azepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, amines, or alcohols can be used in substitution reactions, often in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline has several scientific research applications, including:

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.

Medicine: The compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Variations on the Quinazoline Core

The quinazoline scaffold allows diverse substitutions, which significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

Impact of Amine Ring Size and Flexibility

- Azepane (7-membered) : Reduces ring strain compared to 6-membered amines, enabling adaptive binding in enzyme pockets. However, increased hydrophobicity may reduce aqueous solubility .

- Piperidine (6-membered) : Common in drugs (e.g., Vandetanib), offering a balance of rigidity and moderate solubility .

- Piperazine (6-membered with two N atoms) : Enhances solubility and hydrogen bonding but may introduce metabolic instability due to secondary amine reactivity .

Biological Activity

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. Quinazoline derivatives have been extensively studied for their antiproliferative properties against various cancer cell lines. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and empirical data from relevant studies.

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives typically involves the condensation of an amine with a carbonyl compound, followed by cyclization. In the case of this compound, the azepane ring may enhance the compound's solubility and bioavailability, which are critical for its pharmacological efficacy.

The biological activity of quinazoline derivatives often involves inhibition of specific kinases or pathways associated with cancer progression. For instance, some compounds target the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers. The presence of the azepane moiety may also facilitate interactions with various biological targets, potentially enhancing selectivity and potency.

Antiproliferative Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, a related compound showed IC50 values ranging from 0.1 to 0.3 μM against multiple tumor-derived cell lines including A549 (lung), HCT116 (colon), and MCF7 (breast) .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| PVHD121 | A549 | 0.1 |

| PVHD121 | HCT116 | 0.2 |

| PVHD121 | MCF7 | 0.3 |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be published.

Case Studies and Research Findings

Several studies have highlighted the potential of quinazoline derivatives in cancer treatment:

- In Vitro Studies : Compounds similar to this compound have been tested against breast (MCF7) and colon (Caco-2) cancer cell lines, showing varying degrees of antiproliferative effects. For instance, a study reported that newly synthesized quinazoline derivatives exhibited weaker antiproliferative activity compared to standard treatments like Doxorubicin .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the quinazoline core can significantly enhance biological activity. For example, introducing different substituents at the 4-position has led to the discovery of more potent anticancer agents .

- Targeting Undruggable Proteins : Recent advances in drug discovery have focused on targeting proteins previously considered "undruggable." Compounds like this compound might play a role in this area by inhibiting pathways crucial for tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.